(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structure, which includes a benzodioxole ring, a benzofuran ring, and a dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps, starting with the preparation of the benzodioxole and benzofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include halogenating agents, oxidizing agents, and catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The benzodioxole and benzofuran rings can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various substituted benzofurans, benzodioxoles, and their corresponding quinones.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-benzofuran-3(2H)-one
- (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorophenyl)oxy]-1-benzofuran-3(2H)-one
Uniqueness
The uniqueness of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H14Cl2O5 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H14Cl2O5/c24-15-3-2-14(18(25)9-15)11-27-16-4-5-17-20(10-16)30-22(23(17)26)8-13-1-6-19-21(7-13)29-12-28-19/h1-10H,11-12H2/b22-8- |
InChI Key |
XVOMTHXRTYKHDW-UYOCIXKTSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.